molecular formula C14H8ClN5O B11472669 9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

Cat. No.: B11472669
M. Wt: 297.70 g/mol
InChI Key: HEWNSHHMXBTDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring, followed by further cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.

Medicine

In medicinal chemistry, 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and receptors involved in cancer progression is of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits unique structural features that enhance its binding affinity and selectivity for specific biological targets. Its chlorine-substituted phenyl ring and fused triazolo-pyrimidine core contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H8ClN5O

Molecular Weight

297.70 g/mol

IUPAC Name

8-(4-chlorophenyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C14H8ClN5O/c15-9-3-1-8(2-4-9)12-11-10(5-6-16-13(11)21)19-14-17-7-18-20(12)14/h1-7H,(H,16,21)

InChI Key

HEWNSHHMXBTDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC4=NC=NN24)C=CNC3=O)Cl

Origin of Product

United States

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